3-[(3-Bromophenyl)methyl]piperidin-2-one
Description
Properties
IUPAC Name |
3-[(3-bromophenyl)methyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-5-1-3-9(8-11)7-10-4-2-6-14-12(10)15/h1,3,5,8,10H,2,4,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAUAGLYDAYTJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Bromophenyl)methyl]piperidin-2-one typically involves the reaction of 3-bromobenzyl chloride with piperidin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of 3-[(3-Bromophenyl)methyl]piperidin-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Bromophenyl)methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Bromophenyl)methyl]piperidin-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenyl)methyl]piperidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromophenyl group can enhance binding affinity and selectivity towards specific targets, while the piperidin-2-one core can modulate the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between 3-[(3-Bromophenyl)methyl]piperidin-2-one and related compounds:
Key Observations:
- Substituent Effects: The presence of a brominated aromatic ring (e.g., 3-bromophenyl) is associated with cytotoxic activity in compounds like C3 . However, bulky substituents (e.g., 2-bromo-2-methylpropanoyl in ) may hinder bioavailability or synthetic feasibility.
- Pharmacological Potential: Complex derivatives like Inobrodib demonstrate that additional functional groups (e.g., fluorophenyl, imidazole) can confer specific inhibitory activity, suggesting that 3-[(3-Bromophenyl)methyl]piperidin-2-one could serve as a precursor for targeted drug design .
Cytotoxic Activity of Brominated Aromatic Compounds
Evidence from halogen-substituted chalcone derivatives (e.g., C3 ) highlights the role of bromine in cytotoxicity. In MCF7 breast cancer cells:
- C3 (3-bromophenyl-substituted) exhibited an IC₅₀ of 100 μg/mL, comparable to other halogenated analogs (e.g., 4-chlorophenyl derivatives) .
- Morphological changes in treated cells (e.g., membrane blebbing, shrinkage) suggest apoptosis induction, a common mechanism for anticancer agents .
Case Study: Inobrodib as a Pharmacologically Active Piperidin-2-one Derivative
Inobrodib (CAS 870843-42-8) exemplifies how structural elaboration of the piperidin-2-one core can yield compounds with specific therapeutic effects:
Q & A
Basic: What are the optimal synthetic routes for 3-[(3-Bromophenyl)methyl]piperidin-2-one, and how can reaction yields be improved?
Methodological Answer:
The synthesis of 3-[(3-Bromophenyl)methyl]piperidin-2-one typically involves nucleophilic substitution or reductive amination. Key steps include:
- Precursor Selection : Use 3-bromophenyl ketone derivatives (e.g., 1-(3-bromophenyl)propan-1-one) as starting materials, analogous to methods in brominated aromatic systems .
- Catalysis : Employ Pd-catalyzed cross-coupling for introducing the piperidinone moiety, optimizing ligand choice (e.g., PPh₃) and solvent (e.g., THF or DMF) .
- Purification : Utilize column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol to enhance purity (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
